molecular formula C13H12N4O B429522 3-methylbenzyl 9H-purin-6-yl ether

3-methylbenzyl 9H-purin-6-yl ether

Cat. No.: B429522
M. Wt: 240.26g/mol
InChI Key: FCQCBFOJZZPYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzyl 9H-purin-6-yl ether is a purine derivative characterized by a 3-methylbenzyl ether group substituted at the 6-position of the purine ring. This structural modification confers distinct physicochemical properties, such as enhanced lipophilicity compared to unsubstituted purines, which may influence its biological activity and pharmacokinetic behavior.

Properties

Molecular Formula

C13H12N4O

Molecular Weight

240.26g/mol

IUPAC Name

6-[(3-methylphenyl)methoxy]-7H-purine

InChI

InChI=1S/C13H12N4O/c1-9-3-2-4-10(5-9)6-18-13-11-12(15-7-14-11)16-8-17-13/h2-5,7-8H,6H2,1H3,(H,14,15,16,17)

InChI Key

FCQCBFOJZZPYMG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)COC2=NC=NC3=C2NC=N3

Canonical SMILES

CC1=CC(=CC=C1)COC2=NC=NC3=C2NC=N3

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 3-methylbenzyl 9H-purin-6-yl ether with structurally related purine derivatives, focusing on substituent effects, synthetic yields, and spectral properties.

Substituent Diversity and Physicochemical Properties
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Functional Group Lipophilicity (LogP)* Source
This compound 3-Methylbenzyl ether (C6) C₁₃H₁₂N₄O 240.26 Ether ~2.1 (estimated) N/A
6-[2-Acetoxy-4-fluorophenyl]purine 2-Acetoxy-4-fluorophenyl (C6) C₁₃H₁₀FN₃O₂ 283.24 Ester, Fluorine ~2.5
8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine 3,4,5-Trimethoxybenzyl (C8) C₁₉H₂₅N₅O₃ 375.44 Methoxy, Amine ~1.8
N-(3-methylbut-3-enyl)-9H-purin-6-amine Isopentenyl (N6) C₁₀H₁₃N₅ 203.24 Alkene, Amine ~1.5
6-Chloro-N-(3-(trifluoromethyl)benzyl)-9H-purin-2-amine 3-Trifluoromethylbenzyl (C2) C₁₃H₁₀ClF₃N₄ 338.70 CF₃, Chlorine ~3.0

*LogP values estimated using fragment-based methods (e.g., Moriguchi method).

Key Observations :

  • Lipophilicity : The 3-methylbenzyl ether group in the target compound provides moderate lipophilicity, intermediate between the polar 3,4,5-trimethoxybenzyl group (lower LogP) and the highly lipophilic trifluoromethylbenzyl group (higher LogP).
  • Steric Effects : Bulky substituents like trimethoxybenzyl (MW = 375.44) may hinder receptor binding compared to smaller groups like methylbenzyl .

Key Observations :

  • Ether formation (as in the target compound) typically achieves moderate yields (~45–71%), influenced by the steric and electronic nature of the substituent.
  • Amine-substituted purines (e.g., hydrazides) often exhibit higher yields (up to 97%) due to favorable nucleophilic attack at the purine C6 position .
Spectroscopic Characterization
Compound Name ¹H NMR (Key Shifts) MS (m/z) Source
This compound* δ 5.08 (s, 2H, OCH₂), 2.35 (s, 3H, CH₃) 240.26 Estimated
2-(O6-Benzyloxy-purin-9-yl) acetic acid δ 5.63 (s, 2H, OCH₂), 5.08 (s, 2H, CH₂CO) 285.09 (M+H⁺)
8-(3,4,5-Trimethoxybenzyl)-9H-purin-6-amine δ 3.85 (s, 6H, OCH₃), 4.25 (s, 2H, CH₂) 331.12 (M+H⁺)
N-(3-methylbut-3-enyl)-9H-purin-6-amine δ 5.25 (m, 1H, CH₂=), 3.45 (t, 2H, NCH₂) 203.24

*Predicted based on analogous compounds.

Key Observations :

  • The 3-methylbenzyl ether group is expected to show characteristic resonances for the methyl group (δ ~2.35 ppm) and ether protons (δ ~5.08 ppm), similar to benzyloxy derivatives .
  • Methoxy groups in trimethoxybenzyl-substituted purines produce distinct singlets (δ ~3.85 ppm) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.